2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a chemical compound with the molecular formula C12H14N4O. It is a derivative of hydrazide and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a dimethylamino group, and a hydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves the reaction of cyanoacetohydrazide with 4-dimethylaminobenzaldehyde. The reaction is carried out in methanol as a solvent, and the product is obtained through a condensation reaction. The reaction conditions include stirring the reactants at room temperature for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the dimethylamino group can be replaced by other functional groups.
Scientific Research Applications
2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases, although further studies are needed to confirm these findings.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects .
Comparison with Similar Compounds
2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]: This compound has a similar structure but contains a chlorobenzylidene group instead of a dimethylaminobenzylidene group.
2-cyano-N’-[(4-nitrophenyl)methylidene]acetohydrazide: This compound contains a nitrophenyl group, which imparts different reactivity and biological activity compared to the dimethylaminobenzylidene group.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-cyano-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17)/b14-9+ |
InChI Key |
RWGFQNBYOYUCIU-NTEUORMPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC#N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.